![molecular formula C18H16N2O2 B2935996 2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid CAS No. 500284-79-7](/img/structure/B2935996.png)
2-[4-(Dimethylamino)phenyl]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic routes exist for preparing this compound. One common method involves the Skraup/Doebner–von Miller quinoline synthesis. Starting from aniline and glycerine, the reaction proceeds through intermediate steps to yield quinoline-4-carboxylic acid . Additionally, other synthetic approaches, such as using enaminones as replacements for 1,3-dicarbinols, have been explored to improve yield and practicality .
Scientific Research Applications
Spectroscopic and Quantum Chemical Analysis
A study on a structurally related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, focused on its synthesis and characterization using FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis. The compound's molecular geometry, natural bond orbital (NBO), non-linear optical (NLO), chemical reactivity, and thermodynamic properties were analyzed using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) methods, revealing nonlinear optical behavior and specific reactivity sites (Fatma, Bishnoi, & Verma, 2015).
Antitumor and DNA-Intercalating Agents
Quinoline derivatives have been explored for their potential as antitumor agents. For instance, N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide and its analogs demonstrated significant in vivo antitumor activity in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989). Additionally, carboxamide derivatives of benzo[b][1,6]naphthyridines, involving a similar dimethylamino functional group, showed potent cytotoxicity against various cancer cell lines, with some compounds achieving curative effects in mice (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Antimicrobial Activity
2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, synthesized through microwave-irradiated methods, demonstrated significant in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, with notable efficacy against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds displayed good chelating ability with Fe+2 ions and effective scavenging activity against DPPH free radicals, as well as potent antibacterial properties against various bacterial strains (Shankerrao, Bodke, & Mety, 2013).
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)13-9-7-12(8-10-13)17-11-15(18(21)22)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZQZBFWIHYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.